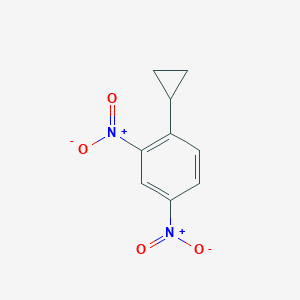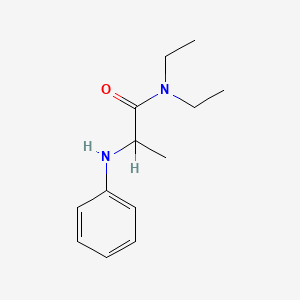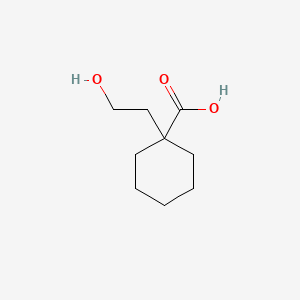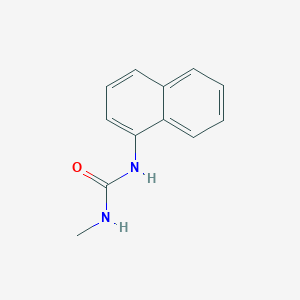
1-Cyclopropyl-2,4-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2,4-dinitrobenzene (1-CPDNB) is an organic compound consisting of a cyclopropyl group and two nitro groups attached to a benzene ring. It is a colorless solid at room temperature, and is soluble in organic solvents. It is used as an intermediate in the synthesis of various compounds and is also used as a reagent in analytical chemistry.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2,4-dinitrobenzene has a wide range of applications in scientific research. It is used as a reagent in analytical chemistry, as a starting material in the synthesis of various compounds, and as a model compound for studying the chemistry of nitro compounds. It has also been used in studies of the mechanism of action of nitro compounds, and as a probe for studying the structure and reactivity of aromatic compounds.
Mecanismo De Acción
1-Cyclopropyl-2,4-dinitrobenzene has been used to study the mechanism of action of nitro compounds. The nitro groups of 1-Cyclopropyl-2,4-dinitrobenzene can be reduced to form nitroso and nitro compounds, which can then react with other molecules. The nitroso compounds can act as electrophiles, and can react with nucleophiles such as amines and thiols. The nitro compounds can act as nucleophiles, and can react with electrophiles such as carbonyl compounds and aromatic rings.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Cyclopropyl-2,4-dinitrobenzene are not well understood. It has been shown to have some toxicity in animal studies, but the exact mechanisms of action are not known. It has been suggested that 1-Cyclopropyl-2,4-dinitrobenzene may act as an inhibitor of cytochrome P450, which could lead to changes in the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cyclopropyl-2,4-dinitrobenzene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and can be stored for long periods of time. It is also soluble in organic solvents, which makes it easy to use in a variety of reactions. However, it is toxic and should be handled with care.
Direcciones Futuras
In the future, 1-Cyclopropyl-2,4-dinitrobenzene could be used in a variety of applications. It could be used to synthesize new compounds, study the mechanism of action of nitro compounds, and study the structure and reactivity of aromatic compounds. It could also be used to study the metabolism of drugs, and to develop new drugs. Additionally, it could be used to study the biochemical and physiological effects of nitro compounds.
Métodos De Síntesis
1-Cyclopropyl-2,4-dinitrobenzene is typically synthesized by the nitration of cyclopropylbenzene. Cyclopropylbenzene is first nitrated with a mixture of nitric and sulfuric acids at room temperature. The nitration reaction produces 1-Cyclopropyl-2,4-dinitrobenzene and 1-cyclopropyl-2,4-dinitrobenzene (1-Cyclopropyl-2,4-dinitrobenzene). The two products can be separated by column chromatography.
Propiedades
IUPAC Name |
1-cyclopropyl-2,4-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-10(13)7-3-4-8(6-1-2-6)9(5-7)11(14)15/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYYYABVYMWKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389587 |
Source


|
| Record name | 1-cyclopropyl-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2,4-dinitrobenzene | |
CAS RN |
30546-30-6 |
Source


|
| Record name | 1-cyclopropyl-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














